molecular formula C18H13N5O3 B12765125 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-, methyl ester CAS No. 131073-53-5

1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-, methyl ester

Cat. No.: B12765125
CAS No.: 131073-53-5
M. Wt: 347.3 g/mol
InChI Key: KPVWZFVIVQNTCP-UHFFFAOYSA-N
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Description

“1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-, methyl ester” is a complex organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-, methyl ester” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Benzotriazinyl Group: This could be achieved through a cyclization reaction involving an appropriate precursor.

    Esterification: The final step would involve the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzotriazinyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or benzotriazinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.

    Biological Probes: Utilized in studying biological pathways and interactions.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-, methyl ester” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxylic acid derivatives: Compounds with similar pyrazole structures.

    Benzotriazinyl derivatives: Compounds containing the benzotriazinyl moiety.

Uniqueness

The uniqueness of “1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-phenyl-, methyl ester” lies in its combined structure of pyrazole and benzotriazinyl groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

CAS No.

131073-53-5

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 5-(4-oxo-1,2,3-benzotriazin-3-yl)-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C18H13N5O3/c1-26-18(25)14-11-19-22(12-7-3-2-4-8-12)16(14)23-17(24)13-9-5-6-10-15(13)20-21-23/h2-11H,1H3

InChI Key

KPVWZFVIVQNTCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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